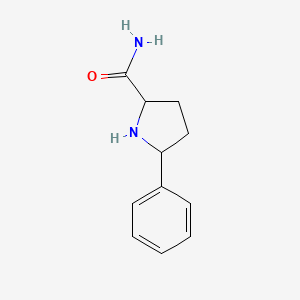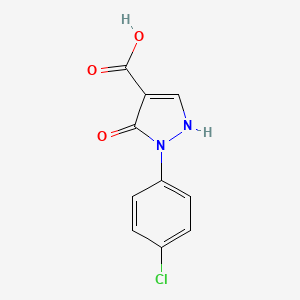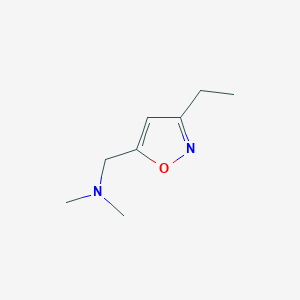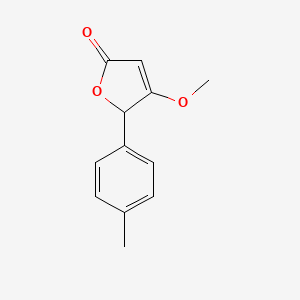
5-Phenylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpyrrolidine-2-carboxamide is a compound characterized by a five-membered pyrrolidine ring with a phenyl group attached to the second carbon and a carboxamide group at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrrolidine-2-carboxamide typically involves the amidation of pyrrolidine-2-carboxylic acid. One common method is the reaction of pyrrolidine-2-carbonyl chloride with aniline in the presence of a base such as triethylamine . Another approach involves the 1,3-dipolar cycloaddition of a nitrone with a dipolarophile, followed by functional group transformations .
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic amidation processes. These methods involve the activation of carboxylic acids using coupling reagents or catalysts to facilitate the formation of the amide bond .
Chemical Reactions Analysis
Types of Reactions
5-Phenylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-Phenylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 5-Phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, docking studies have suggested that it binds to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The compound’s effects are mediated through its interaction with proteins and enzymes, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a ketone group instead of a carboxamide.
Pyrrolidine-2,5-dione: Contains two carbonyl groups at positions 2 and 5.
Prolinol: A hydroxyl derivative of pyrrolidine.
Uniqueness
5-Phenylpyrrolidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenyl group and carboxamide functionality contribute to its versatility as a scaffold in drug discovery .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-phenylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H2,12,14) |
InChI Key |
YAFZGWDDRQXPLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)




![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)



![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)
![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)


![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
